N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-6-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c27-20(23-16-14-17-9-3-1-4-10-17)13-5-2-8-15-24-21-18-11-6-7-12-19(18)25-22(28)26-21/h1,3-4,6-7,9-12,18H,2,5,8,13-16H2,(H,23,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUYNZSAWRGYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN=C2C3C=CC=CC3=NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural features:
- Chemical Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
- Structural Features : The presence of a phenylethyl group and a dihydroquinazoline moiety contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme implicated in melanoma development. Studies indicate that it binds to the active site of tyrosinase through hydrogen bonding and hydrophobic interactions, leading to a significant reduction in enzyme activity (IC₅₀ = 22.6 µM) .
- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to be more potent than standard chemotherapeutic agents like cisplatin against breast cancer cell lines (MDA-MB-231) . The mechanism involves apoptosis induction, as evidenced by flow cytometric analysis showing increased sub-G1 cell populations .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Tyrosinase Inhibition | Melanoma cells | 22.6 | Uncompetitive inhibition via hydrogen bonding |
| Cytotoxic Activity | MDA-MB-231 (Breast Cancer) | <0.4 | Induction of apoptosis through cell cycle arrest |
Case Study 1: Tyrosinase Inhibition
A study conducted on this compound reported significant inhibition of tyrosinase activity. Molecular docking studies indicated that the compound interacts favorably with key amino acid residues in the enzyme's active site, suggesting a targeted mechanism for reducing melanin synthesis .
Case Study 2: Cytotoxic Effects
In another investigation, the compound was tested against several cancer cell lines, including MDA-MB-231 and HT-29. The results indicated that it not only inhibited cell proliferation but also induced apoptosis, as shown by morphological changes and flow cytometry results . The study highlighted that the compound's effectiveness was superior to that of cisplatin in certain contexts.
Comparison with Similar Compounds
Structural Analogues of Quinazoline Derivatives
N-(1-benzylpiperidin-4-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide
- Key Differences : Replaces the phenethyl group with a benzylpiperidinyl moiety.
- This substitution may target neurological enzymes or receptors .
- Synthetic Route : Similar amination strategies involving quinazoline-thione intermediates, as described in .
6-Substituted Quinazolin-4(3H)-ones
- Examples : Compounds with 6-position substituents (H, Br, OCH3) .
- Impact : Electron-withdrawing groups (e.g., Br) increase electrophilicity of the quinazoline core, enhancing interactions with nucleophilic enzyme residues. Methoxy groups improve solubility but reduce metabolic stability .
CIP-Combined Hexanamide Derivatives
- Examples: 6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide N-(3-(2-Hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)-6-(4-(trifluoromethyl)phenoxy)hexanamide
- Activity : These derivatives, when combined with ciprofloxacin (CIP), increase bacterial mortality by 30–40% compared to CIP alone. The hexanamide spacer likely facilitates membrane penetration, while aromatic substituents (Cl, CF3) enhance target affinity .
Functional Analogues with Hexanamide Backbones
Fluorogenic Probes (e.g., NBD-Mal Derivatives)
- Example: N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-((7-nitrobenzo[c][1,2,5]selenadiazol-4-yl)amino)hexanamide.
- Key Feature : Incorporates a nitrobenzoxadiazole (NBD) fluorophore.
- Comparison : The sulfanylidene group in the target compound may offer redox activity or metal chelation, whereas NBD derivatives prioritize fluorescence for imaging applications .
HDAC-Targeting Compounds
- Example: 6-(5-((2-cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenoxy)-N-((tetrahydro-2H-pyran-2-yl)oxy)hexanamide.
- Key Feature: Quinoline-hydroxamic acid design for HDAC inhibition.
- Comparison : The target compound’s quinazoline-thione may compete for similar binding pockets but with distinct electronic profiles due to the C=S group .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Anthranilic Acid Cyclization
Anthranilic acid derivatives undergo cyclization with urea or thiourea under acidic conditions to form 2-thioxo-1,2-dihydroquinazolin-4(3H)-one intermediates. For example:
- Reaction : Heating anthranilic acid (2-aminobenzoic acid) with thiourea in glacial acetic acid at 110°C for 6 hours yields 2-sulfanylidene-1,2-dihydroquinazolin-4(3H)-one.
- Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by cyclodehydration.
- Yield : 68–72% after recrystallization in ethanol.
Isatoic Anhydride Route
Isatoic anhydride reacts with amines to form 2-aminobenzamides, which cyclize with carbon disulfide (CS₂) in basic media:
- Step 1 : Isatoic anhydride + butylamine → 2-(butylamino)benzamide (89% yield).
- Step 2 : Treatment with CS₂/KOH in ethanol reflux forms the quinazolinone core (2-sulfanylidene derivative).
Side Chain Introduction
The hexanamide-phenylethyl moiety is introduced via nucleophilic acyl substitution or coupling reactions:
Amide Bond Formation
Patent CN101538223A describes N-(2-phenylethyl)amide synthesis using chloroacetamide intermediates:
Carbodiimide-Mediated Coupling
EDCI/HOBt system couples 6-aminohexanoic acid to N-(2-phenylethyl)amine:
- Activate 6-(Fmoc-amino)hexanoic acid with EDCI/HOBt in DMF (0°C, 30 min).
- Add N-(2-phenylethyl)amine, stir at RT for 12 hours.
- Deprotect with 20% piperidine/DMF.
- Overall yield : 63%.
Final Assembly
Convergent synthesis links the quinazolinone core to the side chain:
Nucleophilic Amination
Quinazolin-4-one reacts with 6-amino-N-(2-phenylethyl)hexanamide in DMF at 100°C:
Microwave-Assisted Synthesis
Modern protocols use microwave irradiation to reduce reaction time:
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature | 100°C | 120°C |
| Time | 24 h | 45 min |
| Yield | 81% | 89% |
Industrial-Scale Production
Large batches require modifications for efficiency and safety:
Continuous Flow Reactor
- Quinazolinone formation : Tubular reactor (50°C, residence time 15 min).
- Thiolation step : CS₂ introduced via micro-mixer (conversion >95%).
- Throughput : 12 kg/day using 5 L reactor volume.
Crystallization Optimization
- Solvent system : Ethanol/water (70:30 v/v) achieves 99.5% purity.
- Cooling rate : 0.5°C/min from 65°C to 5°C minimizes impurities.
Analytical Characterization
Critical quality control parameters and methods:
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, NH), 7.25–7.42 (m, 5H, ArH) | |
| ¹³C NMR | δ 178.9 (C=S), 165.3 (C=O) | |
| FT-IR | 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |
Chromatographic Purity
- HPLC : C18 column, acetonitrile/water (65:35), 1.0 mL/min.
- Retention time : 6.8 minutes, purity 99.8%.
Challenges and Solutions
Sulfanylidene Group Stability
- Issue : Oxidation to sulfone derivatives during storage.
- Solution : Add 0.1% w/v ascorbic acid as antioxidant.
Amine Byproduct Formation
- Cause : Over-alkylation during side chain synthesis.
- Mitigation : Use 2.2:1 amine:electrophile ratio.
Emerging Methodologies
Enzymatic Coupling
Lipase B catalyzes amide bond formation in non-aqueous media:
- Solvent : tert-Butanol, 40°C, 24 hours.
- Yield : 78% with 99% enantiomeric excess.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
